4-iodo-N,N,3-trimethylbenzamide
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Overview
Description
4-iodo-N,N,3-trimethylbenzamide is an organic compound characterized by the presence of an iodine atom attached to a benzamide structure with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N,N,3-trimethylbenzamide typically involves the iodination of N,N,3-trimethylbenzamide. One common method is to dissolve N,N,3-trimethylbenzamide in a suitable solvent such as ethanol or dichloromethane, and then react it with iodine in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N,N,3-trimethylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, often in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of N,N,3-trimethylbenzamide, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.
Scientific Research Applications
4-iodo-N,N,3-trimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 4-iodo-N,N,3-trimethylbenzamide exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can play a crucial role in these interactions, often enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-iodo-N,N-diphenylbenzamide
- 3-iodo-N,N,4-trimethylbenzamide
- 4-iodo-N,N,2-trimethylbenzamide
Uniqueness
4-iodo-N,N,3-trimethylbenzamide is unique due to the specific positioning of the iodine atom and the three methyl groups on the benzamide structure. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-iodo-N,N,3-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-7-6-8(4-5-9(7)11)10(13)12(2)3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMAPBHRCNNEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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